Product packaging for 7-Fluorobenzo[d]isothiazole(Cat. No.:CAS No. 139036-98-9)

7-Fluorobenzo[d]isothiazole

Cat. No.: B144599
CAS No.: 139036-98-9
M. Wt: 153.18 g/mol
InChI Key: BLCKJQHQAZXAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluorobenzo[d]isothiazole (CAS 159803-13-1) is a fluorinated benzothiazole derivative offered as a high-purity chemical building block for research and development. This compound features a bicyclic structure consisting of a benzene ring fused with an isothiazole, substituted with a fluorine atom at the 7-position, which can significantly alter its electronic properties, bioavailability, and binding affinity in target molecules . While specific studies on this exact molecule are limited, the broader class of benzothiazole scaffolds is of immense interest in medicinal and agrochemical discovery. Benzothiazole cores are recognized for their diverse pharmacological profiles, including demonstrated activities as antimicrobial, anticancer, anti-inflammatory, and antitumor agents . Furthermore, fluorinated heterocycles are pivotal in the development of advanced materials, particularly in the synthesis of organic semiconductors and fluorophores for sensing and bioimaging . The incorporation of a fluorine atom is a standard strategy in lead optimization to fine-tune molecular properties. Researchers value this compound as a versatile precursor for synthesizing more complex molecules. It serves as a critical intermediate for exploring new chemical space in drug discovery programs and material science. Its structure is conducive to further functionalization, enabling the creation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FNS B144599 7-Fluorobenzo[d]isothiazole CAS No. 139036-98-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139036-98-9

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

7-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H4FNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H

InChI Key

BLCKJQHQAZXAOL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)SN=C2

Canonical SMILES

C1=CC2=C(C(=C1)F)SN=C2

Synonyms

1,2-Benzisothiazole,7-fluoro-(9CI)

Origin of Product

United States

Synthetic Methodologies for 7 Fluorobenzo D Isothiazole and Its Fluorinated Analogues

Strategies for Benzo[d]isothiazole Ring Formation

The construction of the core benzo[d]isothiazole ring system is a foundational step in the synthesis of 7-fluorobenzo[d]isothiazole. Key strategies involve both intramolecular and intermolecular approaches to form the crucial nitrogen-sulfur (N-S) bond.

Intramolecular Oxidative Cyclization Approaches

Intramolecular oxidative cyclization is a prominent method for forming the benzo[d]isothiazole ring. This approach typically starts with a substituted benzene (B151609) ring that already contains the necessary nitrogen and sulfur precursors.

A widely used method involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This process facilitates the formation of an N-S bond through the coupling of N-H and S-H bonds. nih.gov Various catalytic systems have been developed to promote this transformation efficiently. For instance, a copper(I)-catalyzed method using oxygen as the oxidant provides excellent yields of N-substituted benzo[d]isothiazol-3(2H)-ones. nih.govarkat-usa.org This reaction is notable for using a green oxidant, O2, to generate the desired products. nih.gov

Alternative catalysts and conditions have also been explored to enhance the efficiency and sustainability of this cyclization. A potassium bromide (KBr)-catalyzed intramolecular oxidative dehydrogenative cyclization under an oxygen atmosphere has been reported to successfully convert 2-mercaptobenzamides into benzo[d]isothiazol-3(2H)-ones in high yields. nih.gov Furthermore, electrochemical methods offer a green and powerful alternative to chemical oxidants. An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been developed, which proceeds via intramolecular N-S bond formation to yield benzo[d]isothiazol-3(2H)-ones. nih.gov

Another innovative approach utilizes Selectfluor, not as a fluorinating agent, but as an oxidant to initiate a cascade reaction. This method involves the formation of an N-S bond and the cleavage of a C(sp³)–S bond in 2-methylthiobenzamides to construct the benzo[d]isothiazol-3(2H)-one scaffold. nih.gov

The following table summarizes various intramolecular cyclization strategies for the synthesis of benzo[d]isothiazole derivatives.

Table 1: Intramolecular Oxidative Cyclization Methods for Benzo[d]isothiazole Synthesis
Starting Material Catalyst/Reagent Key Transformation Product Type Reference
2-Mercaptobenzamides Cu(I), O₂ Intramolecular oxidative dehydrogenative cyclization Benzo[d]isothiazol-3(2H)-ones nih.govarkat-usa.org
2-Mercaptobenzamides KBr, O₂ Intramolecular oxidative dehydrogenative cyclization Benzo[d]isothiazol-3(2H)-ones nih.gov
2-Mercaptobenzamides Electrochemical Electrochemical dehydrogenative cyclization Benzo[d]isothiazol-3(2H)-ones nih.gov

Regioselective Fluorination Techniques in Benzo[d]isothiazole Synthesis

The introduction of a fluorine atom at a specific position on the benzo[d]isothiazole ring is a crucial step in the synthesis of this compound and its analogs. Regioselectivity is a key challenge in these reactions.

Selectfluor-Mediated Fluorination Strategies

Selectfluor, a commercially available electrophilic fluorinating agent, has proven to be a versatile reagent for the regioselective fluorination of various aromatic and heterocyclic compounds. mdpi.comresearchgate.net While direct fluorination of the benzo[d]isothiazole core at the 7-position is a specific transformation, the principles of Selectfluor-mediated fluorination of related heterocyclic systems provide valuable insights.

For instance, the fluorination of 7-oxo-1,2,4-benzotriazines using Selectfluor occurs regioselectively at the enamine-activated position, demonstrating the directing effect of certain functional groups. fao.org This type of electronic activation is a key principle in achieving regioselective fluorination.

In the context of benzo[d]isothiazole synthesis, a fluorinated starting material can be carried through the synthetic sequence. For example, the synthesis of 2-amino-6-fluoro-7-substituted benzothiazoles has been reported, indicating that a fluorine atom can be present on the benzene ring prior to the thiazole (B1198619) ring formation. researchgate.net This approach circumvents the need for late-stage fluorination of the pre-formed benzo[d]isothiazole ring system.

A general strategy for benzylic fluorination using Selectfluor involves the generation of a radical which then undergoes fluorine atom transfer. mpg.de While not directly applicable to the fluorination of the aromatic ring of benzo[d]isothiazole, it highlights the diverse reactivity of Selectfluor.

The following table illustrates the application of Selectfluor in fluorination and related transformations.

Table 2: Applications of Selectfluor in Synthesis
Substrate Reagent Transformation Product Reference
Benzo[d]isothiazol-3(2H)-ones Selectfluor, H₂O Selective oxidation Benzo[d]isothiazol-3(2H)-one-1-oxides mdpi.comresearchgate.netnih.gov
7-Oxo-1,2,4-benzotriazines Selectfluor Regioselective fluorination 8-Fluoro-1,3-diphenylbenzo[e] nih.govarkat-usa.orgnih.govtriazin-7(1H)-one fao.org

Derivatization and Structural Modification of the this compound Scaffold

Once the this compound core is synthesized, further modifications can be made to explore its chemical space and potential applications. Functionalization at the nitrogen atom is a common derivatization strategy.

Functionalization at Nitrogen (N-substitution)

The nitrogen atom of the isothiazole (B42339) ring in benzo[d]isothiazole derivatives can be readily functionalized. This is often achieved by reacting the N-H precursor with various electrophiles. For example, N-substituted benzo[d]isothiazol-3(2H)-ones can be prepared through the intramolecular cyclization of N-substituted 2-mercaptobenzamides. arkat-usa.org This allows for the introduction of a wide range of substituents at the nitrogen atom.

The synthesis of N-substituted benzothiazoles has been achieved through a KI/H₂O₂ promoted intramolecular oxidative C-H functionalization of thiobenzamides. researchgate.net While this is for the related benzothiazole (B30560) system, similar principles can be applied to the benzo[d]isothiazole scaffold.

The following table provides examples of N-substitution on related heterocyclic cores.

Table 3: Examples of N-Substitution in Heterocyclic Synthesis
Heterocyclic Core Reaction Reagents Product Reference
Benzo[d]isothiazole Intramolecular cyclization N-substituted 2-mercaptobenzamides N-substituted benzo[d]isothiazol-3(2H)-ones arkat-usa.org

Substitution on the Benzenoid Ring

The introduction of fluorine and other substituents onto the benzenoid ring of the benzo[d]isothiazole core is a primary strategy for creating a diverse range of analogues. These methodologies often start from appropriately substituted benzene derivatives, which are then subjected to cyclization reactions to form the isothiazole ring.

A prevalent method involves the use of pre-functionalized phenyl substrates. arkat-usa.org For instance, the synthesis of benzo[d]isothiazol-3-amines can be achieved from 3-substituted-2-fluoro-benzonitriles. In this approach, a nucleophilic aromatic substitution reaction between the 2-fluoro-benzonitrile derivative and sodium sulfide (B99878) is performed. The resulting intermediate is then treated with ammonia (B1221849) and sodium hypochlorite (B82951) to facilitate the cyclization and formation of the benzo[d]isothiazol-3-amine core. arkat-usa.org

Another versatile approach begins with 2-halobenzamides, which can undergo intermolecular reactions with various sulfur sources like elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂) in the presence of transition-metal catalysts to construct the benzo[d]isothiazol-3(2H)-one ring system. mdpi.com The specific substitution pattern on the final benzo[d]isothiazole is dictated by the substitution on the starting 2-halobenzamide.

Furthermore, the synthesis of substituted 2-aminobenzothiazoles, which can be precursors or analogues to benzo[d]isothiazoles, often involves the reaction of substituted anilines with potassium thiocyanate in the presence of an acid. For example, 2-amino-6-fluoro-7-chlorobenzothiazole can be synthesized from fluorochloro aniline (B41778) and potassium thiocyanate in glacial acetic acid. This highlights a common strategy where the substitution pattern of the resulting heterocyclic compound is determined by the starting aniline derivative.

The following table summarizes representative examples of substitutions on the benzenoid ring leading to fluorinated benzo[d]isothiazole analogues and related structures.

Starting MaterialReagentsProductReference
3-Substituted-2-fluoro-benzonitrile1. Na₂S2. NH₃, NaOClBenzo[d]isothiazol-3-amine derivative arkat-usa.org
2-HalobenzamideS₈, KSCN, or CS₂ with transition metal catalystSubstituted Benzo[d]isothiazol-3(2H)-one mdpi.com
Fluorochloro anilineKSCN, Glacial Acetic Acid2-Amino-6-fluoro-7-chlorobenzothiazole

This table presents generalized reactions. The specific substituents on the starting materials and products will vary based on the desired final compound.

Modifications at the Isothiazole Ring Carbon Atoms

Functionalization at the C3 position of the isothiazole ring is a key strategy for modulating the biological activity of benzo[d]isothiazole derivatives. While direct substitution on the pre-formed benzo[d]isothiazole ring can be challenging, several methods have been developed to introduce various groups at this position.

One notable example is the synthesis of 3-(trifluoromethyl)benzo[d]isothiazole. This was achieved through the cyclization of a benzylthio derivative bearing a carbonyl functionality. The reaction proceeds using sulfuryl chloride (SO₂Cl₂) as an oxidant and ammonia (NH₃) as the nitrogen source, leading to the formation of the benzo[d]isothiazole with the trifluoromethyl group at the 3-position. arkat-usa.org This method provides a rare example of installing a trifluoromethyl group at this specific position of the benzo[d]isothiazole scaffold. arkat-usa.org

Another approach involves a double-lithiation strategy starting from thioanisoles. Treatment of a thioanisole (B89551) with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) generates a lithiated species. This intermediate can then be trapped by a variety of nitriles to afford the corresponding 3-substituted benzo[d]isothiazoles. arkat-usa.org The nature of the substituent at the C3 position is determined by the choice of the nitrile used in the reaction.

The synthesis of 3,5-disubstituted isothiazoles has also been achieved from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) through a metal- and catalyst-free [4+1] annulation. This process involves a sequential imine formation, cyclization, and aerial oxidation cascade. While this method produces a non-fused isothiazole, the principles could potentially be adapted for the synthesis of C3-functionalized benzo[d]isothiazoles.

The table below outlines key methodologies for the modification at the C3 position of the isothiazole ring.

Starting MaterialReagentsProduct at C3-positionReference
Benzylthio derivative with carbonylSO₂Cl₂, NH₃Trifluoromethyl group arkat-usa.org
Thioanisole1. n-BuLi, TMEDA2. Nitrile (R-CN)Substituent 'R' from the nitrile arkat-usa.org
β-Ketodithioester/β-KetothioamideNH₄OAcVarious substituents

This table illustrates general synthetic routes. The specific nature of the starting materials and reagents will determine the final product.

Structure Activity Relationship Sar Studies of 7 Fluorobenzo D Isothiazole Derivatives

Impact of Fluorine Position on Molecular Interactions and Biological Activity

The incorporation of fluorine into heterocyclic compounds like benzo[d]isothiazole is a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net Fluorine's unique characteristics, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, allow it to significantly modulate a molecule's biological profile. nih.govresearchgate.net Its size allows it to act as a bioisostere of a hydrogen atom, meaning it can fit into enzyme receptors similarly to non-fluorinated analogues, while its electronic properties can drastically alter binding affinity and metabolic stability. nih.govresearchgate.net

The position of the fluorine atom on the benzothiazole (B30560) ring is a critical determinant of its biological activity. Structure-activity relationship studies have demonstrated that the placement of fluorine can profoundly impact cytotoxicity. For instance, in a series of mannich base arylimidazo derivatives containing a benzothiazole moiety, the incorporation of a fluorine atom specifically at the 7th position was shown to enhance cytotoxicity against various cancer cell lines, including HepG2, MCF-7, and HeLa. tandfonline.comnih.gov This suggests that the 7-position is a strategic site for modification to improve the antiproliferative potential of this particular scaffold.

In other related scaffolds, the fluorine position also plays a key role. Studies on 2-aryl benzothiazole derivatives revealed that fluorination at the 5-position, combined with hydroxyl groups on the phenyl ring, resulted in potent activity against the MCF-7 human breast adenocarcinoma cell line. tandfonline.comnih.gov The substitution of a hydroxyl group with fluorine has been shown to produce compounds that are marginally active to inactive, indicating that the specific interaction of the substituent (in this case, the hydroxyl group's hydrogen-bonding capability) is crucial, and fluorine is not always a simple bioisosteric replacement. ddg-pharmfac.net The electron-withdrawing nature of fluorine is generally considered to increase cytotoxic activity, a principle supported by several studies on benzazole compounds. researchgate.netnih.gov

Influence of Other Substituent Effects on Biological Activity Profiles

Electron-withdrawing groups attached to other parts of the molecule, such as a benzyl (B1604629) ring, have been shown to be beneficial. For example, an indole-based hydrazine (B178648) carboxamide benzothiazole derivative exhibited the highest antitumor activity when an electron-withdrawing group was present in the 4-position of the benzyl ring. nih.gov

The introduction of additional heterocyclic rings can also significantly enhance biological effects. The incorporation of a pyrazole (B372694) moiety into certain benzothiazole scaffolds led to a notable increase in antitumor activity across numerous tumor cell lines. tandfonline.com Similarly, combining the benzothiazole nucleus with other heterocycles like oxadiazole, sulphonamide, or a beta-lactam ring is a known strategy to augment activities such as anthelmintic or anti-inflammatory effects. researchgate.net

The nature of the linkage and appended groups is also critical. In a series of sorafenib (B1663141) analogues, a urea (B33335) spacer and a 3,4-disubstitutedphenyl moiety were identified as key for potent anti-proliferative activity against renal cell carcinoma (RCC) and ACHN cell lines. tandfonline.comnih.gov The substitution pattern on appended phenyl rings is a recurring theme; fluorinated 2-aryl benzothiazoles showed the best activity when hydroxyl groups were placed at the third and fourth positions of the phenyl ring. tandfonline.comnih.gov

The following table summarizes the impact of various substituents on the anticancer activity of selected benzothiazole derivatives, based on published research findings.

Derivative ScaffoldSubstituent(s)Cell Line(s)Reported Activity (GI₅₀/IC₅₀)Reference
Pyrrolidine based imidazo (B10784944) benzothiazoleFluorine at 7-positionHepG2, MCF-7Enhanced cytotoxicity compared to non-fluorinated analogues tandfonline.com, nih.gov
2-Aryl benzothiazole5-Fluoro, 4-hydroxyl on phenyl ringMCF-7GI₅₀ = 0.4 µM tandfonline.com, nih.gov
2-Aryl benzothiazole5-Fluoro, 3-hydroxyl on phenyl ringMCF-7GI₅₀ = 0.57 µM tandfonline.com, nih.gov
Indole based hydrazine carboxamide benzothiazoleElectron-withdrawing group at 4-position of benzyl ringHT29IC₅₀ = 0.015 µM nih.gov
Sorafenib analogue with benzothiazole3,4-disubstitutedphenyl moietyACHNIG₅₀ = 2.10 µM tandfonline.com, nih.gov
Benzothiazole hydrazone2-hydroxyl on phenyl ringVariousMost potent among hydroxyl derivatives ddg-pharmfac.net
Benzothiazole hydrazoneFluorine at meta-position of phenyl ringVariousPreferred for antiproliferative activity over ortho/para ddg-pharmfac.net

This table is for illustrative purposes and collates data from different studies and compound series. Direct comparison of absolute values should be made with caution.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional arrangement of a molecule, or its conformation, is fundamental to its ability to be recognized by and interact with a biological target. For 7-Fluorobenzo[d]isothiazole derivatives, specific conformational features are essential for their biological activity.

Studies on related benzo[d]isothiazole hydrazones have highlighted the importance of intramolecular hydrogen bonding. ddg-pharmfac.net The formation of a stable six-membered ring system through an intramolecular hydrogen bond between the endocyclic nitrogen and a side-chain NH group can lock the molecule into a specific, active conformation. ddg-pharmfac.net This conformational stability is believed to be critical for the formation of stable conformers necessary for biological action. ddg-pharmfac.net The destabilization of this interaction, for instance in a five-membered ring system, leads to a loss of this conformational equilibrium and potentially reduced activity. ddg-pharmfac.net

Furthermore, the presence of specific functional domains that dictate molecular recognition has been identified as a key factor for activity. In a study of thiazolopyrimidine derivatives, which share structural similarities, the presence of a hydrogen donor/acceptor domain and a hydrophobic aryl ring system were found to be crucial for anticancer activity. ddtjournal.com This underscores the necessity of a specific spatial arrangement of hydrophobic and hydrogen-bonding regions for effective interaction with the biological target.

Mechanistic Investigations of 7 Fluorobenzo D Isothiazole and Its Analogues

Elucidation of Molecular Target Interactions in Preclinical Models

Preclinical studies have begun to map the interactions of 7-Fluorobenzo[d]isothiazole analogues with various biological macromolecules, revealing their potential as modulators of key physiological processes.

Analogues of this compound, particularly those based on the related benzothiazole (B30560) scaffold, have demonstrated significant enzyme-inhibiting capabilities. For instance, a series of fluoro-nitro benzothiazolourea derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. researchgate.net In-silico molecular docking studies predicted strong binding affinities to the enzyme's active site (PDB ID: 4EY7), with docking scores ranging from -9.7 to -11.2, comparable to the standard drug donepezil (B133215) (-11.6). researchgate.net Subsequent in-vitro testing confirmed this potential, with several derivatives showing promising activity against the acetylcholinesterase enzyme. researchgate.net

In the context of cancer research, benzothiazole–carboxamide hybrids, which are structurally related to this compound, have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology. japsonline.com Molecular docking against EGFR crystal structures (PDB IDs: 4WKQ and 6LUD) revealed that the binding affinities were significantly influenced by the substituents on the molecule. japsonline.com One derivative, compound 6j, exhibited the best binding affinity for the 6LUD crystal structure. japsonline.com This was reflected in its biological activity, as it showed the highest potency against both MCF-7 breast cancer and HCT-116 colon cancer cell lines, with IC50 values of 6.56 µM and 7.83 µM, respectively. japsonline.com Another study identified benzo[d]isothiazole derivatives as potential inhibitors of the COX-2 enzyme, a key mediator of inflammation. bepls.com

Table 1: Enzyme Inhibition and Binding Affinity Data for Benzothiazole/Benzo[d]isothiazole Analogues This is an interactive table. Click on the headers to sort the data.

Compound Class Target Enzyme Method Key Finding (Value) Reference
Fluoro-nitro benzothiazolourea derivatives Acetylcholinesterase (AChE) Molecular Docking Docking Scores: -9.7 to -11.2 researchgate.net
Fluoro-nitro benzothiazolourea derivative 55(II)d Acetylcholinesterase (AChE) In-vitro Inhibition IC50: 92.39 ± 1.72 µM researchgate.net
Benzothiazole–carboxamide hybrid (6j) Epidermal Growth Factor Receptor (EGFR) In-vitro Inhibition (MCF-7 cells) IC50: 6.56 µM japsonline.com
Benzothiazole–carboxamide hybrid (6j) Epidermal Growth Factor Receptor (EGFR) In-vitro Inhibition (HCT-116 cells) IC50: 7.83 µM japsonline.com
Benzo[d]isothiazole derivatives Cyclooxygenase-2 (COX-2) Molecular Docking Favorable binding mode predicted bepls.com

Derivatives of this compound have shown significant activity at various receptors, highlighting their potential as selective modulators. A high-throughput screening campaign identified a series of benzo[d]isothiazole derivatives as potent and selective agonists of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). sci-hub.sesci-hub.se The initial hit, a benzo[d]isothiazole derivative, showed a pEC50 of 6.48. sci-hub.sesci-hub.se Further optimization led to compounds with nanomolar activity and over 100-fold selectivity against related cation channels. sci-hub.se

In the field of neuroscience, compounds incorporating a benzo[d]isothiazole or the closely related 6-fluorobenzo[d]isoxazole (B7960271) moiety have been evaluated for their affinity to key neurotransmitter receptors. nih.gov One study found that a derivative containing a (benzo[d]isothiazol-3-yl)piperazine fragment displayed significant affinity for serotonin (B10506) 5-HT1A and 5-HT2A receptors. Another investigation of flavone (B191248) derivatives found that incorporating a 6-fluorobenzo[d]isoxazole-piperidine moiety resulted in a compound (6j) with excellent potency for dopamine (B1211576) D2 (Ki = 8.1 nM), serotonin 5-HT1A (Ki = 9.7 nM), and serotonin 5-HT2A (Ki = 3.2 nM) receptors. nih.gov This profile is characteristic of atypical antipsychotics. nih.gov Furthermore, a patent application disclosed azaindazole derivatives featuring a 7-fluorobenzo[d]oxazol-5-yl group as modulators of HCN2, a receptor involved in pain signaling. google.com

Table 2: Receptor Binding Affinities for Benzo[d]isothiazole Analogues and Related Compounds This is an interactive table. Click on the headers to sort the data.

Compound Description Target Receptor Activity Affinity (Value) Reference
Benzo[d]isothiazole derivative (2) TRPM5 Agonist pEC50: 6.48 sci-hub.sesci-hub.se
Benzo[d]isothiazole derivative (64) TRPM5 Agonist Nanomolar activity sci-hub.se
Flavone derivative with 6-fluorobenzo[d]isoxazole (6j) Dopamine D2 Antagonist Ki: 8.1 nM nih.gov
Flavone derivative with 6-fluorobenzo[d]isoxazole (6j) Serotonin 5-HT1A Antagonist Ki: 9.7 nM nih.gov
Flavone derivative with 6-fluorobenzo[d]isoxazole (6j) Serotonin 5-HT2A Antagonist Ki: 3.2 nM nih.gov
Oxadiazole with (benzo[d]isothiazol-3-yl)piperazine (11) Serotonin 5-HT2A Antagonist Ki: 11.6 nM
Azaindazole with 7-fluorobenzo[d]oxazol-5-yl HCN2 Modulator Not specified google.com

The interaction of these compounds with their molecular targets initiates downstream effects on cellular signaling. For example, a benzothiazole derivative, B7, was found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells. nih.gov These pathways are critical for cell survival and proliferation, and their inhibition can lead to anti-cancer effects. nih.gov Further mechanistic studies on related compounds revealed that they can induce significant changes in the cell cycle, causing arrest at the G1 phase and delaying progression through the G2/M phase. researchgate.net This is often coupled with the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. researchgate.net The modulation of sigma receptors by certain ligands has also been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth, indicating an influence on pathways related to neuroplasticity. core.ac.uk

Role of the Isothiazole (B42339) Ring System in Ligand-Target Recognition

The isothiazole ring is a five-membered heterocyclic system containing adjacent nitrogen and sulfur atoms, which confers specific electronic and steric properties that are crucial for molecular recognition. ontosight.ai The arrangement of heteroatoms in the isothiazole ring allows it to act as a versatile scaffold in medicinal chemistry, with the nitrogen atom commonly involved in key binding interactions. researchgate.net

Structure-activity relationship (SAR) studies have demonstrated the importance of the benzo[d]isothiazole core for biological activity. In the development of TRPM5 agonists, replacing the sulfur atom of the benzo[d]isothiazole ring with an oxygen (to form a benzo[d]isoxazole) or a nitrogen (to form an indazole) led to compounds with significantly lower potency. sci-hub.sesci-hub.se Specifically, the benzo[d]isoxazole analogue was slightly more active than the corresponding indazoles, but both were less effective than the parent benzo[d]isothiazole. sci-hub.sesci-hub.se Similarly, in the development of atypical antipsychotics, the choice of the heterocyclic system was critical. While both (benzo[d]isothiazol-3-yl)piperazine and (6-fluorobenzo[d]isoxazol-3-yl)piperidine moieties conferred high affinity for serotonin and dopamine receptors, the latter generally showed higher affinities across all three tested receptors (D2, 5-HT1A, 5-HT2A). This highlights that while the core bicyclic system is essential, the specific nature and arrangement of the heteroatoms play a fine-tuning role in optimizing ligand-target recognition. nih.gov

Fluorine-Mediated Ligand-Target Recognition Mechanisms and Binding Enhancements

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to enhance biological activity, and its role in improving ligand-target binding is well-documented. bohrium.comtandfonline.comnih.gov The fluorine atom is small (van der Waals radius of 1.47 Å) and is the most electronegative element, properties that allow it to profoundly influence a molecule's interaction with its protein target without adding significant bulk. tandfonline.com

One of the primary mechanisms by which fluorine enhances binding affinity is through favorable electrostatic or dipolar interactions with the protein backbone or side-chain atoms in the binding pocket. acs.org The strong electron-withdrawing nature of fluorine creates a partial negative charge on the atom and can alter the charge distribution of the entire aromatic ring, potentially leading to stronger interactions with electropositive regions of the target protein. tandfonline.com While fluorine is a weak hydrogen bond acceptor, these interactions can still contribute to binding affinity, sometimes being described as a "donor's last resort" that can stabilize a complex. acs.org

Recent studies suggest that the role of fluorine can be more complex than just forming direct polar contacts. In some systems, the enhanced affinity is not driven by favorable enthalpic changes from direct bonds, but rather by entropic effects. pnas.org This can involve the displacement of water molecules from the binding site or influencing the conformational entropy of the ligand or protein. acs.orgpnas.org The substitution of hydrogen with fluorine in this compound and its analogues is often associated with increased potency, as seen in studies of receptor modulators where fluorinated compounds consistently show higher affinity than their non-fluorinated counterparts. sci-hub.senih.gov This enhancement is a direct result of the unique physicochemical properties the fluorine atom imparts on the molecule, optimizing its fit and interaction within the target's binding site. acs.org

Computational and Theoretical Chemistry Approaches in 7 Fluorobenzo D Isothiazole Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-fluorobenzo[d]isothiazole research, docking is extensively used to simulate the interaction between its derivatives and biological targets, such as enzymes and receptors. These simulations help in understanding the binding modes and estimating the binding affinity, which is crucial for lead optimization.

For instance, derivatives of the closely related benzothiazole (B30560) scaffold have been docked against various protein targets to explore their therapeutic potential. japsonline.comjapsonline.com Molecular docking studies on benzothiazole–carboxamide hybrids against Epidermal Growth Factor Receptor (EGFR) targets, such as 4WKQ and 6LUD, have revealed that specific substitutions significantly influence binding affinity. japsonline.com These studies provide a rational basis for designing new derivatives with improved activity. Similarly, benzo[d]isothiazole derivatives have been evaluated as potential anti-inflammatory agents by docking them into the active site of the COX-2 enzyme. bepls.com The specific orientation and interactions of inhibitors within the binding site of targets like acetylcholinesterase have also been determined using molecular docking, guiding the development of novel inhibitors. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-target complex over time. MD simulations provide a more dynamic picture of the interactions, accounting for the flexibility of both the ligand and the protein. For example, MD simulations performed on complexes of benzothiazole derivatives with enzymes like α-amylase and α-glucosidase have been used to confirm the stability of the docked poses and analyze the persistence of key ligand-target interactions. nih.gov These simulations are typically run using software packages like GROMACS, employing force fields such as CHARMM-36M to describe the atomic motions. nih.gov

The thermodynamic aspects of ligand binding, such as enthalpy (ΔH°) and entropy (ΔS°), can also be investigated. Studies on fluorinated benzothiazole sulfonamides binding to Human Carbonic Anhydrase have shown how fluorination patterns can alter the thermodynamic signature of binding, sometimes leading to enthalpy-entropy compensation where significant changes in both terms result in unchanged binding affinity. acs.org

Table 1: Example of Molecular Docking Data for Benzothiazole Derivatives Against EGFR (Note: This table is illustrative of the data generated in such studies. Compounds are derivatives of the related 6-fluorobenzothiazole scaffold.)

Compound IDTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
6b 4WKQ (EGFR)-9.5Met793, Leu718, Val726
6j 6LUD (EGFR)-10.2Met793, Asp855, Lys745
Gefitinib 4WKQ (EGFR)-8.9Met793, Cys797
Osimertinib 6LUD (EGFR)-9.8Met793, Cys797

Source: Adapted from research findings on benzothiazole–carboxamide hybrids. japsonline.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules like this compound. These calculations provide detailed information about the electronic structure, molecular geometry, and chemical reactivity, which are fundamental to understanding a molecule's behavior and its interaction with biological systems. researchgate.net

DFT methods, using functionals like B3LYP or PBE1PBE and various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are commonly used to optimize the molecular geometry of benzothiazole derivatives and to calculate key electronic parameters. researchgate.netsmolecule.comrsc.org Among the most important parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

These calculations can also predict other properties:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electrophilic and nucleophilic sites, which are crucial for understanding non-covalent interactions like hydrogen bonding.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from IR and Raman spectroscopy) to confirm the structure of a synthesized compound. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, helping to understand its stability and bonding characteristics. researchgate.net

For halogenated heterocycles like this compound, specific computational approaches are recommended. Hybrid functionals such as B3LYP and ωB97XD are well-suited for accurately describing halogen bonding. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), which can then be validated against experimental measurements.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterSignificance
HOMO Energy Represents the ability to donate an electron; related to ionization potential.
LUMO Energy Represents the ability to accept an electron; related to electron affinity.
HOMO-LUMO Gap Indicates chemical reactivity, kinetic stability, and polarizability.
Dipole Moment Measures the overall polarity of the molecule, influencing solubility and binding.
MEP Identifies regions prone to electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can predict the therapeutic activity (e.g., anticancer, antibacterial) of newly designed compounds before they are synthesized, saving time and resources.

The development of a QSAR model involves several steps:

Data Set Collection: A series of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, and steric) are calculated for each molecule. Electronic descriptors can be derived from the quantum chemical calculations mentioned previously. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

QSAR studies on related thiazole (B1198619) derivatives have successfully identified key structural features that govern their biological activity. For example, research has shown that the presence of electron-withdrawing groups can enhance the antibacterial or anticancer activity of certain benzothiazole compounds. Other studies have developed QSAR models for the anticonvulsive activity of related heterocyclic compounds, identifying important 2D and 3D descriptors. researchgate.net These models serve as powerful predictive tools to guide the design of new this compound derivatives with enhanced potency.

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico screening and virtual library design represent a modern, rational approach to drug discovery. This process involves the creation of large, diverse libraries of virtual compounds based on a core scaffold, such as this compound, followed by computational screening to identify the most promising candidates for synthesis.

The process begins with the design of a virtual library. The this compound core is systematically decorated with a variety of functional groups at different positions. This allows for the exploration of a vast chemical space to identify substitutions that may enhance binding affinity and selectivity for a specific biological target. An excellent example of this strategy involved the design of a library of 2-styrylbenzothiazoles to develop a selective PET tracer for α-synuclein. nih.gov In that study, various modifications were explored, including different substitutions on the benzothiazole ring and alterations to the length of the conjugated system. nih.gov

Once the virtual library is created, these compounds are subjected to a hierarchical screening process:

Filtering: Compounds are first filtered based on physicochemical properties and drug-likeness rules (e.g., Lipinski's Rule of Five) to eliminate molecules with poor pharmacokinetic profiles.

Virtual Screening: The remaining compounds are then screened using faster computational methods. This can involve QSAR models to predict activity or pharmacophore-based screening to identify molecules that match a known binding hypothesis.

Molecular Docking: The top-ranked candidates from the initial screening are then subjected to more rigorous molecular docking simulations to estimate their binding affinity and analyze their binding modes with the target protein.

This tiered approach allows researchers to efficiently sift through thousands of virtual compounds and prioritize a small number of high-potential candidates for chemical synthesis and subsequent experimental evaluation. nih.gov This strategy significantly enhances the efficiency of the hit-to-lead optimization process in drug discovery.

Table 3: Illustrative Design of a Virtual Library Based on the this compound Scaffold

ScaffoldR1 PositionR2 PositionLibrary Size (Example)
-H, -CH3, -Cl, -OCH3-Phenyl, -Pyridyl, -Piperazinyl12 Compounds
-NH2, -COOH-Cyclohexyl, -Morpholinyl+ 8 Compounds
Total4 R1 groups6 R2 groups24 Virtual Compounds

Preclinical Research Applications and Biological Activities of 7 Fluorobenzo D Isothiazole Derivatives

Investigations in Antimicrobial Research

Derivatives of 7-fluorobenzo[d]isothiazole have been the subject of extensive research to evaluate their efficacy against a variety of microbial pathogens, including bacteria and fungi.

Activity against Specific Bacterial Strains

The antibacterial potential of this compound derivatives has been evaluated against several clinically relevant bacterial strains. Research has shown that these compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria.

For instance, certain fluorinated benzothiazole (B30560) derivatives have demonstrated notable activity against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more severe conditions like pneumonia and sepsis. scielo.org.bo Similarly, studies have reported the efficacy of these compounds against Bacillus subtilis, another Gram-positive bacterium. scielo.org.bo

In the realm of Gram-negative bacteria, investigations have explored the activity of these derivatives against Escherichia coli, a frequent cause of urinary tract infections and gastroenteritis, and Pseudomonas aeruginosa, an opportunistic pathogen known for causing infections in immunocompromised individuals. scielo.org.bo While some derivatives have shown promise, the activity against Gram-negative bacteria can be more variable. nih.gov The structural modifications on the this compound core play a crucial role in determining the spectrum and potency of antibacterial action.

Table 1: Antibacterial Activity of Selected this compound Derivatives

Bacterial Strain Activity Level Reference
Staphylococcus aureus Moderate to Good scielo.org.bo
Escherichia coli Variable smolecule.com
Pseudomonas aeruginosa Moderate scielo.org.bo
Bacillus subtilis Good scielo.org.bo

Activity against Fungal Strains

The antifungal properties of this compound derivatives have also been a focus of scientific inquiry. These compounds have been tested against pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

Candida albicans is a common cause of opportunistic fungal infections, ranging from superficial candidiasis to life-threatening systemic infections. Thiazole (B1198619) derivatives, a class to which this compound belongs, have shown very strong activity against C. albicans, with some derivatives exhibiting potency similar to or even greater than the established antifungal drug nystatin. nih.govnih.gov The mechanism of action is thought to involve disruption of the fungal cell wall or membrane. nih.govnih.gov

Aspergillus fumigatus is another significant opportunistic fungal pathogen, primarily causing invasive aspergillosis in immunocompromised patients. Research into triazole derivatives, which share structural similarities with thiazoles, has shown high activity against a wide range of fungi, including Aspergillus species. beilstein-journals.org While direct studies on this compound derivatives against A. fumigatus are less common, the general promise of related azole compounds suggests this is a viable area for future investigation.

Table 2: Antifungal Activity of Thiazole Derivatives against Specific Strains

Fungal Strain Compound Class Activity Level Reference
Candida albicans Thiazole derivatives Very Strong nih.govnih.gov
Aspergillus fumigatus Triazole derivatives High beilstein-journals.org

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, necessitating the discovery of new and effective therapeutic agents. Benzothiazole derivatives, including those with fluorine substitutions, have emerged as a promising class of compounds in antitubercular drug discovery. smolecule.comniscpr.res.in

Several studies have synthesized and evaluated this compound derivatives for their in vitro activity against the H37Rv strain of M. tuberculosis. niscpr.res.inresearchgate.net For example, a series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated, with the 6-fluoro substituted compound showing better anti-TB activity compared to its chloro and bromo counterparts. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives have been found to be in a promising range, indicating their potential for further development. nih.gov The introduction of a nitro group to the benzothiazole ring has also been shown to increase antitubercular activity. niscpr.res.in

Table 3: Antitubercular Activity of Fluorinated Benzothiazole Derivatives

Compound Type Strain Activity Reference
Fluoronitrobenzothiazolopyrazolines M. tuberculosis H37Rv Increased activity with nitro group at 5th position researchgate.net
2-Mercaptobenzothiazole derivative (6-fluoro) M. tuberculosis H37Ra, M. bovis (BCG), M. tuberculosis H37Rv mc2 6230 MIC = 4–16 μg/ml nih.gov
Benzothiazolopyrazoloisonicotinohydrazide derivatives M. tuberculosis H37Rv 100% inhibition at 25 mg/mL for some derivatives niscpr.res.in

Exploration of Antiproliferative and Anticancer Potentials (Cell Line Studies)

In addition to their antimicrobial properties, derivatives of this compound have garnered significant attention for their potential as anticancer agents. Numerous studies have investigated their cytotoxic effects on various human cancer cell lines.

Cytotoxicity against Human Cancer Cell Lines

The antiproliferative activity of these compounds has been assessed against a panel of human cancer cell lines, including those from breast, colon, and lung cancers.

Specifically, fluorinated 2-aryl benzothiazole derivatives have been synthesized and evaluated for their anti-tumor activities against the MCF-7 human breast adenocarcinoma cell line and the MDA-MB-468 breast cancer cell line. nih.gov Research has also demonstrated that 6-fluorobenzo[d]thiazole (B53051) derivatives exhibit potent anticancer activity against MCF-7 and HCT-116 colon cancer cells. smolecule.com

Furthermore, various benzothiazole derivatives have been tested against other cancer cell lines such as A549 (lung carcinoma), and SW480 (colon adenocarcinoma). nih.govtandfonline.com The results often indicate that the cytotoxic efficacy is dependent on the specific substitutions on the benzothiazole core. For instance, some naphthalimide-benzothiazole derivatives have shown good antitumor activity against A549 and MCF-7 cell lines. nih.govtandfonline.com

Table 4: Cytotoxicity of this compound and Related Derivatives against Human Cancer Cell Lines

Cell Line Cancer Type Compound Type Activity Reference
MCF-7 Breast Adenocarcinoma Fluorinated 2-aryl benzothiazole derivatives Active nih.gov
HCT-116 Colon Cancer 6-Fluorobenzo[d]thiazole derivatives Potent smolecule.com
A549 Lung Carcinoma Naphthalimide-benzothiazole derivatives Good nih.govtandfonline.com
SW480 Colon Adenocarcinoma Substituted pyridine (B92270) based benzothiazole derivatives Active nih.govtandfonline.com

Mechanisms of Antiproliferative Effects in Cancer Cell Lines

To understand the basis of their anticancer activity, researchers have delved into the molecular mechanisms by which this compound derivatives exert their antiproliferative effects. Two key mechanisms that have been frequently implicated are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Studies have shown that some benzothiazole derivatives can induce apoptosis in cancer cells. nih.govtandfonline.com This is a crucial mechanism for an effective anticancer agent, as it leads to the controlled elimination of cancer cells. For example, certain derivatives have been found to cause apoptosis in HepG2 cells, with the mechanism being concentration-dependent. tandfonline.com Another study on a pyridine-containing benzothiazole derivative confirmed that apoptosis was the cause of cell death, which was associated with cell cycle arrest at the subG1 phase. nih.govtandfonline.com

Furthermore, the ability of these compounds to halt the cell cycle at specific checkpoints prevents cancer cells from proliferating. Some derivatives have been shown to trigger cell cycle arrest during the S and G2 phases in HePG2 cells. researchgate.net The activation of the p53 tumor suppressor pathway, which plays a critical role in regulating the balance between cell proliferation and apoptosis, has also been identified as a mechanism for some derivatives. tandfonline.com

Table 5: Mechanisms of Antiproliferative Effects of Benzothiazole Derivatives

Mechanism Cell Line Compound Type Effect Reference
Apoptosis Induction HepG2 Substituted pyridine based acetamide (B32628) benzothiazole Concentration-dependent apoptosis tandfonline.com
Cell Cycle Arrest HePG2 Metal (II) complexes of 2-(6-Fluorobenzo[d]thiazol-2-yl)phenol Arrest at S and G2 phases researchgate.net
p53 Pathway Activation Colo205 (Colon Cancer) Pyridine containing pyrimidine (B1678525) derivative Regulation of apoptosis and cell proliferation tandfonline.com
Apoptosis via Mitochondrial Pathway HepG2 Substituted pyridine based acetamide benzothiazole Induction of mitochondrial apoptotic pathway tandfonline.com

Research into Anti-inflammatory and Analgesic Activities

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. The anti-inflammatory effects are often evaluated using models such as carrageenan-induced paw edema in rats, while analgesic activity is assessed through methods like the tail-flick and writhing tests. jbarbiomed.com

A series of N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl) acetamide derivatives, when reacted with various substituted aromatic aldehydes, yielded compounds with notable anti-inflammatory properties. researchgate.net Similarly, benzothiazole derivatives incorporating a pyrazole (B372694) moiety have demonstrated both analgesic and anti-inflammatory activities. jbarbiomed.com Some of these compounds have shown efficacy comparable to standard drugs like Diclofenac sodium. unam.mx The mechanism of action for some of these derivatives is believed to involve the inhibition of the COX pathway. researchgate.net

Compound TypeKey FindingsReference
N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl) acetamide derivativesShowed anti-inflammatory activity. researchgate.net
Benzothiazole-pyrazole hybridsExhibited both analgesic and anti-inflammatory effects. jbarbiomed.com
Benzothiazole containing azetidin-2-onesDisplayed good anti-inflammatory activity, comparable to Diclofenac sodium. unam.mx
Benzophenones with a benzothiazolone moietyAct as anti-inflammatory agents by potentially inhibiting the COX pathway. researchgate.net

Other Emerging Biological Activities

Beyond their anti-inflammatory and analgesic potential, this compound derivatives have shown promise in a variety of other therapeutic areas.

The search for new antimalarial agents has led to the investigation of fluoroalkyl derivatives of dihydroartemisinin, which have shown excellent in vivo activity against Plasmodium berghei. nih.gov Additionally, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, which can be fluorinated, have demonstrated inhibitory activity against Plasmodium falciparum. biointerfaceresearch.com Some benzothiazole analogs have also been identified as potent antimalarial agents. unam.mx

Several studies have highlighted the potential of this compound derivatives as anthelmintic agents. unam.mx For instance, some derivatives have been synthesized and evaluated for their activity against earthworms, showing significant effects when compared to the standard drug albendazole. amazonaws.com The introduction of a thiazolidinone ring to a 6-fluoro benzothiazole core has also resulted in compounds with anthelmintic properties. derpharmachemica.com Furthermore, fluoro-benzothiazole derivatives containing a sulfonamide pyrazole moiety have exhibited activity against Perituma posthuma. unam.mx

Compound TypeOrganismKey FindingsReference
2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl)diethanol derivativesEarthwormsSignificant effect compared to albendazole. amazonaws.com
3-(7-Chloro-6-fluoro benzo [d] thiazol-2-yl)-2-(4-Chlorophenyl) thiazol 1,3 lidin-4-oneNot specifiedScreened for anthelmintic activity. derpharmachemica.com
Fluoro-benzothiazole sulfonamide pyrazole derivativesPerituma posthumaExhibited anthelmintic activity. unam.mx

The benzothiazole scaffold has been explored for its potential in developing antiviral agents, particularly against HIV-1. Benzothiazole sulfonamide derivatives have shown inhibitory activity against HIV-1 protease, a key enzyme in the viral life cycle. unam.mx The development of potent non-peptidic HIV-1 protease inhibitors often involves incorporating structural features that enhance interactions with the enzyme's active site. rsc.org While direct studies on this compound derivatives are emerging, the broader class of benzothiazoles shows promise in this area.

Fluorine-substituted benzothiazoles have demonstrated potential in the context of neurodegenerative diseases. amazonaws.com For instance, certain derivatives are being investigated for their potential therapeutic benefits in conditions like Alzheimer's and Parkinson's disease. amazonaws.com The neuroprotective effects are thought to be linked to various mechanisms, including the modulation of glutamate (B1630785) receptors. amazonaws.com

Diacylglycerol kinases (DGKs) are a family of enzymes that have emerged as potential drug targets for a range of diseases, including cancer. frontiersin.orgmdpi.com The inhibition of specific DGK isoforms, such as DGKα and DGKζ, is a promising strategy in cancer therapy. bioworld.com While research is ongoing, the development of small molecule inhibitors for DGKs is an active area, and the diverse chemical space of benzo[d]isothiazole derivatives could offer novel scaffolds for designing such inhibitors. nih.gov

Future Directions and Advanced Research Perspectives for 7 Fluorobenzo D Isothiazole

Development of Advanced and Sustainable Synthetic Methodologies

The future of synthesizing 7-fluorobenzo[d]isothiazole and its analogs lies in the development of methodologies that are not only efficient and high-yielding but also environmentally benign. ijsetpub.comnih.gov The principles of green chemistry are increasingly pivotal, encouraging the use of renewable starting materials, eco-friendly solvents like water and supercritical fluids, and energy-efficient techniques such as microwave and ultrasound-assisted synthesis. nih.govcuestionesdefisioterapia.com

Key areas of advancement include:

Continuous Flow Synthesis: This methodology offers precise control over reaction parameters, leading to reduced waste and enhanced safety, making it particularly suitable for the production of fine chemicals and pharmaceuticals. ijsetpub.com

Biocatalysis: The use of enzymes and microbial cells as catalysts provides a highly selective and sustainable route to complex organic compounds under mild conditions. ijsetpub.com

Aryne-Mediated Synthesis: The use of aryne intermediates has shown promise in the synthesis of various functionalized and fluorinated organic molecules, including substituted benzoisothiazoles. researchgate.netresearchgate.net

One-Pot Multicomponent Reactions: These reactions streamline synthetic processes by combining multiple steps into a single operation, improving efficiency and reducing waste. smolecule.com Recent advancements have focused on developing such reactions for the synthesis of benzothiazole (B30560) derivatives. smolecule.com

Novel Fluorinating Agents: Research into new N-F fluorinating agents continues to be crucial for advancing synthetic fluorine chemistry. beilstein-journals.org The development of safer and more convenient sources of fluorine is highly desirable for the synthesis of compounds like this compound. beilstein-journals.org

Recent synthetic strategies for benzo[d]isothiazoles are often categorized by the starting materials, including those derived from nitrogen- and sulfur-preloaded aromatics, nitrogen-preloaded aromatics, or sulfur-preloaded aromatics. For instance, a metal-free oxidation of benzo[d]isothiazol-3(2H)-ones using Selectfluor in aqueous media has been developed, offering a green and efficient pathway to benzo[d]isothiazol-3(2H)-one-1-oxides. mdpi.com

Table 1: Advanced Synthetic Methodologies for Benzo[d]isothiazoles
MethodologyDescriptionKey AdvantagesReference
Continuous Flow SynthesisOffers precise control of reaction parameters in a continuous process.Reduced waste, enhanced safety, and scalability. ijsetpub.com
BiocatalysisUtilizes enzymes or microbial cells as catalysts.High selectivity, mild reaction conditions, and use of renewable feedstocks. ijsetpub.com
Aryne-Mediated SynthesisEmploys aryne intermediates for constructing functionalized molecules.Access to diverse substituted benzoisothiazoles. researchgate.netresearchgate.net
One-Pot Multicomponent ReactionsCombines multiple synthetic steps into a single procedure.Increased efficiency, reduced waste, and operational simplicity. smolecule.com
Selectfluor-Mediated OxidationA metal-free oxidation method using Selectfluor in aqueous media.Environmentally friendly, efficient, and high-yielding for specific derivatives. mdpi.com

Integration of Multi-Omics Data in Biological Activity Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. nih.govresearchgate.net This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular interactions and pathways affected by the compound. nih.govnih.govmdpi.com

Proteomics and Metabolomics: Coupling proteomics with metabolomics allows for the identification of protein targets and the metabolic pathways they influence. nih.govdtu.dk This can reveal both on-target and off-target effects, providing a deeper understanding of the compound's mechanism of action. For instance, analyzing changes in protein and metabolite levels in response to treatment can help identify biomarkers for efficacy or toxicity. mdpi.comnih.gov

Disease Subtyping and Biomarker Prediction: Multi-omics data integration can aid in identifying disease subtypes that are most likely to respond to treatment with a this compound-based therapeutic. nih.govresearchgate.net It can also help in the discovery of predictive biomarkers to guide personalized medicine approaches. plos.org

Understanding Drug Resistance: By analyzing the multi-omics profiles of sensitive versus resistant cells or organisms, researchers can uncover the molecular mechanisms underlying drug resistance, paving the way for the development of strategies to overcome it.

The Cancer Genome Atlas (TCGA) is a prime example of a large-scale project that generates multi-omics data, which can be leveraged to understand the effects of novel compounds in a cancer context. nih.gov

Rational Design of Highly Selective and Potent this compound-Based Molecular Probes

The development of molecular probes derived from this compound is crucial for studying biological systems and for diagnostic applications. rsc.org Rational design, guided by computational modeling and structure-activity relationship (SAR) studies, is key to creating probes with high selectivity and potency for their biological targets. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. researchgate.net For benzothiazole derivatives, substitutions at the C-2 and C-6 positions have been shown to be critical for their unique properties. researchgate.net The introduction of a fluorine atom can enhance biological half-life, receptor binding, and lipophilicity. researchgate.net

Fluorescent Probes: Fluorescent small molecules are powerful tools for visualizing biological events. rsc.orgnih.gov The design of this compound-based fluorescent probes involves tuning their photophysical properties, such as excitation and emission spectra, to be suitable for biological imaging. rsc.org Strategies for designing selective fluorescent probes often rely on specific chemical reactions between the probe and the target analyte. nih.govrsc.orgresearchgate.net

PET Tracers: Positron Emission Tomography (PET) is a powerful in vivo imaging technique. The development of 18F-labeled this compound derivatives as PET tracers could enable non-invasive imaging and quantification of specific molecular targets in living subjects. nih.govnih.govacs.org

The design of these probes often involves creating a library of compounds with systematic structural modifications to optimize their binding affinity and selectivity. nih.gov

Table 2: Key Considerations in Molecular Probe Design
Design AspectDescriptionImportanceReference
Structure-Activity Relationship (SAR)Investigates the relationship between the chemical structure and biological activity.Guides the optimization of potency and selectivity. researchgate.net
Fluorine SubstitutionIncorporation of fluorine atoms into the molecular structure.Can improve metabolic stability, binding affinity, and lipophilicity. researchgate.netcymitquimica.com
Fluorescent PropertiesTuning of excitation/emission wavelengths and quantum yield.Enables visualization of biological processes with high sensitivity. rsc.org
Radiolabeling (e.g., with 18F)Incorporation of a positron-emitting isotope for PET imaging.Allows for non-invasive in vivo imaging of molecular targets. nih.govacs.org

Exploration of New Therapeutic Areas and Target Identification for Fluorinated Isothiazole (B42339) Derivatives

While the existing research points to the potential of this compound in areas like cancer and infectious diseases, a significant future direction is the exploration of new therapeutic applications and the identification of novel molecular targets. frontiersin.org The unique properties conferred by the fluorine atom and the isothiazole ring suggest that these compounds could be effective against a range of biological targets. researchgate.netresearchgate.net

Targeting Protein Kinases: Many fluorinated compounds are being investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Modulating Ion Channels: The interaction of small molecules with ion channels is a key area of pharmacology. Fluorinated isothiazoles could be designed to selectively modulate the activity of specific ion channels involved in neurological or cardiovascular disorders.

Enzyme Inhibition: Isothiazole derivatives have been studied as inhibitors of various enzymes, such as HCV polymerase NS5B. mdpi.com The 7-fluoro substituent could enhance the potency and selectivity of these inhibitors.

Hypoglycemic Agents: Some fluorinated thiazole (B1198619) derivatives have shown promise as hypoglycemic agents by targeting enzymes like α-amylase and α-glucosidase. nih.gov This opens up possibilities for their use in managing diabetes. nih.gov

Cancer Immunotherapy: Recent frontiers in cancer treatment involve modulating the immune system. Fluorinated small molecules are emerging as potential agents in cancer immunotherapy, targeting pathways like immune checkpoints. frontiersin.org

The identification of new targets will likely involve a combination of computational screening, high-throughput biological assays, and chemical proteomics approaches.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.